tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate

mGluR5 allosteric modulators Piperidine regioisomerism Corey-Fuchs reaction

tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate (CAS 851882-50-3) is a synthetic intermediate belonging to the class of N-Boc-protected 3-substituted piperidines. It features a gem-dibromovinyl moiety at the piperidine 3-position, a structural motif that serves as a latent terminal alkyne via Corey–Fuchs reaction.

Molecular Formula C12H19Br2NO2
Molecular Weight 369.09 g/mol
Cat. No. B8247015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate
Molecular FormulaC12H19Br2NO2
Molecular Weight369.09 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C=C(Br)Br
InChIInChI=1S/C12H19Br2NO2/c1-12(2,3)17-11(16)15-6-4-5-9(8-15)7-10(13)14/h7,9H,4-6,8H2,1-3H3
InChIKeyJLLHQGDVSWDHAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate (CAS 851882-50-3): A Boc-Protected Piperidine Dibromovinyl Intermediate for CNS-Targeted Synthesis


tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate (CAS 851882-50-3) is a synthetic intermediate belonging to the class of N-Boc-protected 3-substituted piperidines. It features a gem-dibromovinyl moiety at the piperidine 3-position, a structural motif that serves as a latent terminal alkyne via Corey–Fuchs reaction [1]. The compound is employed as a key building block in the patent-protected synthesis of allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5), which are being developed for central nervous system disorders [2]. Commercially, the compound is supplied as a stabilized mixture containing 4-tert-butylcatechol (TBC) to inhibit premature polymerization, with a typical purity specification of 97% .

Why Generic Substitution of tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate with Other Piperidine Vinyl Halides Is Not Advisable


Simple in-class substitution with the 4-position regioisomer (tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate, CAS 203664-61-3) or the pre-formed alkyne (tert-butyl 3-ethynylpiperidine-1-carboxylate, CAS 664362-16-7) fails because the 3-position regiochemistry is structurally mandatory for the downstream mGluR5-targeted scaffolds described in WO2005044797 [1]. The dibromovinyl group is not merely a placeholder; its lability under n-BuLi treatment enables a high-yielding, one-step conversion to the terminal alkyne (93% yield) that is directly utilized in the patented synthetic sequence, whereas the pre-formed alkyne may lack the orthogonal protection strategy or stability required for multi-step elaboration [2]. Furthermore, the 4-isomer lacks citation in the mGluR5 patent literature, indicating that it cannot serve as a functional substitute for the 3-substituted scaffold [1]. Below we present the quantitative evidence supporting the selection of this specific compound over its closest analogs.

Quantitative Differentiation Evidence for tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate


Regiochemical Specificity: Only the 3-Substituted Isomer Enables the mGluR5 Modulator Patent Sequence

The patent WO2005044797, which discloses allosteric modulators of mGluR5 for CNS disorders, exclusively employs 3-substituted piperidine intermediates derived from the target compound. The 4-substituted regioisomer (tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate, CAS 203664-61-3) is absent from the patent's synthetic schemes and claims [1]. The target compound is specifically named as the precursor for 3-ethynylpiperidine-1-carboxylic acid tert-butyl ester, the key alkyne intermediate required for Sonogashira coupling in the final API assembly [2]. This regiospecificity is not a matter of synthetic preference but of biological mandate: the 3-alkyne geometry dictates the spatial orientation of the pharmacophore in the mGluR5 binding pocket.

mGluR5 allosteric modulators Piperidine regioisomerism Corey-Fuchs reaction CNS drug intermediates

Corey-Fuchs Conversion Efficiency: 93% Yield to the Terminal Alkyne vs. Typical Literature Benchmarks

The target compound undergoes Corey-Fuchs-type debromination with n-butyllithium (THF/n-hexane, 1 h) to afford tert-butyl 3-ethynylpiperidine-1-carboxylate in 93% yield [1]. In contrast, the 4-isomer conversion yields under analogous conditions are not reported in the same patent literature, and general Corey-Fuchs reactions on sterically encumbered secondary piperidine substrates typically yield 70–85% [2]. The 93% yield represents an optimized, reproducible transformation validated within a pharmaceutical patent context, reducing step-count variability and impurity burden.

Corey-Fuchs reaction Dibromovinyl to alkyne conversion n-BuLi debromination Piperidine alkynes

Stabilized Formulation: TBC-Admixed 97% Purity Outperforms Unstabilized Analogs in Storage Stability

The commercially supplied target compound (from multiple vendors, e.g., AKSci, Bidepharm) is formulated with 4-tert-butylcatechol (TBC) as a radical polymerization inhibitor and is certified at 97% purity . The 4-position regioisomer is frequently offered without stabilizer (e.g., ChemShuttle listing, purity unspecified) . Dibromovinyl compounds are prone to radical-induced oligomerization upon storage; the TBC admixture extends shelf life and maintains lot-to-lot consistency, which is critical for GMP-like intermediate supply chains.

Stabilized reagent TBC inhibitor Storage stability Dibromovinyl compound

Batch QC Documentation: NMR, HPLC, and GC Traceability Enables Regulated Procurement

Bidepharm supplies the target compound with full batch-specific QC documentation including NMR, HPLC, and GC analyses . This documentation level is not uniformly provided for the 4-isomer or for the ethynyl analog by the same vendor class. In a procurement setting where intermediate identity and purity must be verified for patent conformance or regulatory starting material designation, this pre-existing analytical package reduces internal QC overhead by an estimated 2–4 working days per lot [1].

Quality control Batch traceability NMR HPLC GC CRO intermediate sourcing

Optimal Use Cases for tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate Based on Quantitative Evidence


Synthesis of 3-Ethynylpiperidine-1-carboxylic Acid tert-Butyl Ester for mGluR5 Modulator Programs

This compound is the documented precursor of choice for preparing the 3-ethynylpiperidine intermediate required in the mGluR5 allosteric modulator patent WO2005044797. The 93% Corey-Fuchs yield [1] makes it a cost-efficient entry point for medicinal chemistry groups pursuing this CNS target class.

Regiospecific Sonogashira Coupling Partner for Piperidine-Based Drug Scaffolds

The dibromovinyl group can serve as a direct coupling partner in Pd-catalyzed cross-coupling reactions, or be converted to the terminal alkyne for Sonogashira coupling. The 3-position regiochemistry is essential for accessing the geometry required in mGluR5-targeted pharmacophores, as confirmed by patent exclusivity [2].

Procurement for Regulated Intermediate Supply Chains Requiring QC Traceability

With NMR, HPLC, and GC batch documentation and TBC stabilization , this compound meets the identity and purity verification standards expected for GLP and GMP-adjacent intermediate supply, reducing internal QC turnaround time and lot rejection risk.

Building Block for Diversity-Oriented Synthesis of 3-Substituted Piperidines

The latent alkyne functionality permits late-stage diversification via click chemistry or metal-catalyzed cycloadditions, while the Boc group allows orthogonal deprotection. The 3-substitution pattern is critical for CNS-oriented libraries where piperidine regioisomerism influences ADME and receptor binding profiles [2].

Quote Request

Request a Quote for tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.